molecular formula C80H102F3N7O37 B12403854 |A-Glucuronide-dPBD-PEG5-NH2 (TFA)

|A-Glucuronide-dPBD-PEG5-NH2 (TFA)

Cat. No.: B12403854
M. Wt: 1810.7 g/mol
InChI Key: JYLFUHOIJHONJR-ABHUQNIYSA-N
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Description

Evolution of Prodrug Design Concepts

The concept of a "prodrug" was first introduced in the mid-20th century to describe compounds that undergo biotransformation before exerting their pharmacological effects. ijpcbs.com Initially, prodrugs were simple chemical derivatives designed to improve a drug's physicochemical properties. researchgate.net Over the decades, the design of prodrugs has evolved significantly, moving from simple ester or amide derivatives to complex, multi-component systems. numberanalytics.comijpcbs.com These modern prodrugs often incorporate targeting moieties and cleavable linkers to achieve site-specific drug release, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. nih.govmdpi.com

The evolution of prodrug design can be broadly categorized into two main types:

Carrier-linked prodrugs: These involve the covalent attachment of a drug to a carrier molecule. The active drug is released by the cleavage of the linker, which can be either chemical or enzymatic. ijpcbs.com

Bioprecursor prodrugs: These are inactive molecules that are metabolically converted to the active drug through processes like oxidation or reduction. numberanalytics.com

This evolution has been driven by a deeper understanding of physiological and pathological processes, allowing for the rational design of prodrugs that can be activated by specific enzymes or conditions prevalent in the target tissue. mdpi.comnih.gov

Role of β-Glucuronidase-Activatable Prodrugs in Targeted Research Modalities

β-glucuronidase is a lysosomal enzyme that plays a crucial role in the hydrolysis of β-glucuronide residues. creative-biogene.com In healthy tissues, this enzyme is primarily located within the lysosomes of cells. aacrjournals.org However, in the microenvironment of many solid tumors, elevated levels of extracellular β-glucuronidase are found, largely due to release from necrotic tumor cells and infiltrating immune cells. aacrjournals.orgresearchgate.net This differential expression and localization of β-glucuronidase between normal and tumor tissues make it an attractive target for cancer-specific prodrug activation. researchgate.netrsc.org

β-glucuronidase-activatable prodrugs are designed with a glucuronide moiety that masks the active drug. nih.gov This renders the prodrug inactive and often more water-soluble, preventing it from readily crossing cell membranes. creativebiolabs.net Upon reaching the tumor microenvironment, the elevated levels of β-glucuronidase cleave the glucuronide group, releasing the active cytotoxic agent directly at the site of action. rsc.orgnih.gov This targeted release mechanism aims to increase the therapeutic index of the drug by maximizing its concentration in the tumor while minimizing its exposure to healthy tissues. rsc.orgnih.gov

Several research studies have demonstrated the potential of this approach. For instance, glucuronide prodrugs of potent anticancer agents have shown significant antitumor activity in preclinical models with reduced systemic toxicity compared to the parent drugs. nih.govrsc.org The hydrophilic nature of the glucuronide linker can also help to overcome aggregation issues that can be associated with hydrophobic drug payloads. creativebiolabs.net

Significance of Pyrrolobenzodiazepine (PBD) Dimers as Payloads in Research Conjugates

Pyrrolobenzodiazepines (PBDs) are a class of natural products and their synthetic analogues that exhibit potent antitumor activity. adcreview.com PBD dimers, which consist of two PBD units linked together, are particularly significant as payloads in research conjugates due to their unique mechanism of action and high cytotoxicity. adcreview.comtandfonline.com

PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent cross-links between the two DNA strands. adcreview.comadctherapeutics.com This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. adctherapeutics.com A key feature of PBD dimers is that they induce this DNA damage without causing significant distortion of the DNA helix, which may help to evade cellular repair mechanisms. adcreview.comadcreview.com

The exceptional potency of PBD dimers, often with IC50 values in the picomolar range, makes them highly effective cytotoxic agents. adcreview.comnih.gov This high potency allows for the delivery of a lethal dose of the drug to cancer cells even when the target antigen is expressed at low levels. researchgate.net Furthermore, their mechanism of action is distinct from that of other commonly used cytotoxic payloads, such as tubulin inhibitors, which can be beneficial in overcoming drug resistance. adcreview.comtandfonline.com

The development of synthetic PBD dimers has allowed for the fine-tuning of their properties, including potency and chemical handles for conjugation to targeting moieties. acs.org These characteristics have made PBD dimers a prominent choice for the "warhead" component of antibody-drug conjugates (ADCs) and other targeted drug delivery systems in cancer research. tandfonline.comnih.govucl.ac.uk

Overview of Poly(ethylene glycol) (PEG) Integration in Research Compound Design

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is widely used in the design of research compounds and drug delivery systems. nih.gov The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve its physicochemical and pharmacological properties. tandfonline.comnih.gov

Key advantages of incorporating PEG into research compound design include:

Increased Solubility: PEGylation can enhance the water solubility of hydrophobic molecules, which is often a major hurdle in their development. adcreview.comaxispharm.com

Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic volume of PEGylated compounds can prolong their circulation half-life by reducing renal clearance and protecting them from enzymatic degradation. adcreview.combiochempeg.comtandfonline.com

Reduced Immunogenicity: The PEG chain can shield the attached molecule from the immune system, thereby reducing its immunogenicity. creative-biolabs.comprecisepeg.com

Enhanced Stability: PEGylation can protect molecules from degradation and aggregation, leading to improved stability. axispharm.comcreative-biolabs.com

In the context of complex research compounds like |A-Glucuronide-dPBD-PEG5-NH2 (TFA), the PEG linker serves as a flexible spacer between the targeting moiety (the glucuronide) and the cytotoxic payload (the PBD dimer). sigmaaldrich.com This spacer can help to ensure that each component can function optimally without steric hindrance. precisepeg.com The length of the PEG chain can be precisely controlled to fine-tune the properties of the conjugate. precisepeg.comsigmaaldrich.com The integration of PEG linkers has become a valuable strategy for optimizing the performance of advanced drug delivery systems. creative-biolabs.com

Properties

Molecular Formula

C80H102F3N7O37

Molecular Weight

1810.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C78H101N7O35.C2HF3O2/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79;3-2(4,5)1(6)7/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101);(H,6,7)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+;/m0./s1

InChI Key

JYLFUHOIJHONJR-ABHUQNIYSA-N

Isomeric SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Design and Engineering Principles of |a Glucuronide Dpbd Peg5 Nh2 Tfa

Strategic Rationale for β-Glucuronide Linkage in Research Prodrugs

The incorporation of a β-glucuronide linker is a key strategic element in the design of this prodrug. targetmol.cominvivochem.com This linker connects the cytotoxic agent to a targeting moiety (in ADCs, an antibody) and is engineered to be cleaved by a specific enzyme, ensuring that the payload is released preferentially at the target site. mdpi.comcreativebiolabs.net

Enzyme-Triggered Release Mechanisms: Theoretical Considerations

The release of the PBD dimer from the conjugate is triggered by the enzyme β-glucuronidase (GUSB). creativebiolabs.netwikipedia.org This enzyme is a lysosomal hydrolase that is abundant within lysosomes and is often found overexpressed in certain tumor microenvironments, while its activity in systemic circulation is low. mdpi.comcreativebiolabs.netcreative-biolabs.comnih.gov This differential activity is the cornerstone of the triggered release mechanism.

The theoretical process involves:

Targeting and Internalization : In an ADC context, the antibody component would bind to a specific antigen on a target cell, leading to the internalization of the entire ADC into the cell's lysosome.

Enzymatic Cleavage : Inside the lysosome, the high concentration of β-glucuronidase catalyzes the hydrolysis of the glycosidic bond in the β-glucuronide linker. creativebiolabs.netwikipedia.org

Payload Activation : This cleavage liberates the PBD dimer payload in its active, cytotoxic form, allowing it to exert its biological effect. mdpi.com

This enzyme-dependent activation ensures that the highly potent drug is released primarily inside the target cells, minimizing exposure and potential damage to healthy, non-target tissues. creative-biolabs.compatsnap.com

Influence of Linker Chemistry on Controlled Activation Dynamics

The chemical properties of the β-glucuronide linker are critical for controlling the activation dynamics of the prodrug. Its design confers high stability in plasma, preventing premature drug release during circulation. creativebiolabs.netresearchgate.net Furthermore, the linker is highly hydrophilic, a property that helps to mitigate the aggregation tendencies often seen with ADCs carrying hydrophobic payloads. mdpi.comcreativebiolabs.netcreative-biolabs.com This improved solubility and stability contribute to more predictable and favorable pharmacokinetic properties in a research setting. The cleavage by β-glucuronidase can also trigger a subsequent self-immolative cascade within the spacer unit, ensuring efficient and complete release of the unmodified PBD payload. mdpi.com

Functionalization of PBD Dimer Moieties for Research Applications

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-interactive agents. nih.gov Synthetic PBD dimers, which consist of two PBD units joined by a flexible linker, are particularly powerful due to their ability to cross-link DNA. nih.govadcreview.com Their significant cytotoxicity makes them ideal payloads, or "warheads," for targeted therapies like ADCs. ucl.ac.uk

Covalent DNA Interaction: Mechanistic Research Focus

The mechanism of action for PBD dimers involves a sophisticated, multi-step interaction with DNA. nih.gov

Minor Groove Binding : The PBD dimer's three-dimensional shape allows it to fit snugly within the minor groove of the DNA double helix, with a preference for specific purine-guanine-purine sequences. adcreview.comresearchgate.net This initial binding is a non-covalent association. nih.gov

Covalent Bond Formation : Once positioned correctly, an electrophilic imine moiety on each PBD unit forms a covalent aminal bond with the C2-amino group of a guanine (B1146940) base on opposite DNA strands. nih.govresearchgate.net

This creates a highly cytotoxic DNA interstrand cross-link, which is minimally distorting to the DNA helix. adcreview.comucl.ac.uk This lack of distortion makes the lesion difficult for the cell's DNA repair machinery to recognize and correct, ultimately leading to cell cycle arrest and apoptosis. targetmol.commedchemexpress.comnih.gov

Mechanistic Details of PBD Dimer-DNA Interaction
StepDescriptionKey FeaturesReference
1: Non-Covalent AssociationThe PBD dimer initially binds reversibly to the DNA minor groove.Sequence preference; van der Waals and hydrogen bonding. nih.gov
2: Covalent AlkylationFormation of a stable aminal bond between the PBD's C11 position and the C2-NH2 of guanine.Forms interstrand or intrastrand cross-links; results in minimal DNA distortion. nih.govadcreview.comresearchgate.net

Integration into Prodrug Architectures

The extreme potency of PBD dimers necessitates their integration into a prodrug system to ensure they are delivered specifically to target cells. ucl.ac.uk In the structure of β-Glucuronide-dPBD-PEG5-NH2, the PBD dimer is functionalized at a specific position (the C8 position of one of the PBD units) to allow for its attachment to the PEG5-linker assembly. nih.gov This functionalization must be stable enough to remain intact during circulation but allow for efficient release of the active PBD dimer following enzymatic cleavage of the β-glucuronide linker. nih.govnih.govresearchgate.net This strategy harnesses the PBD dimer's power while mitigating the risks associated with untargeted systemic toxicity.

PEGylation (PEG5) Strategy for Enhanced Research Compound Properties

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the properties of research compounds and therapeutics. cnr.itresearchgate.net In this specific molecule, a discrete PEG linker with five ethylene (B1197577) glycol units (PEG5) is utilized. broadpharm.com

The inclusion of the PEG5 spacer serves several key purposes:

Improved Pharmacokinetics : PEGylation can increase the hydrodynamic volume of a molecule, which helps to prolong its circulation half-life by reducing renal clearance. cnr.itresearchgate.netnih.gov

Reduced Aggregation : The PEG spacer can act as a shield, preventing intermolecular aggregation that can be a problem with complex bioconjugates. bioglyco.com

Biocompatibility : PEG is known for its biocompatibility and low immunogenicity, which are advantageous properties for compounds intended for biological research. broadpharm.comcreativepegworks.com

The PEG5 unit acts as a flexible, hydrophilic bridge between the cleavable β-glucuronide trigger and the PBD payload, optimizing the compound's physical and pharmacokinetic properties for its intended research application in targeted delivery systems. biochempeg.combioglyco.com

Benefits of PEG5 Linker in the Compound's Design
PropertyEnhancement Provided by PEG5 LinkerReference
SolubilityIncreases water solubility of the hydrophobic PBD payload. broadpharm.combiochempeg.comcreativepegworks.com
StabilityReduces aggregation and improves stability in biological fluids. bioglyco.com
PharmacokineticsContributes to a longer circulation time by increasing molecular size. cnr.itresearchgate.net
BiocompatibilityProvides a non-toxic and low-immunogenicity spacer. broadpharm.com

Impact of PEG Chains on Molecular Recognition in Research Systems

Polyethylene glycol (PEG) chains are integral to the design of advanced therapeutic molecules, profoundly influencing how these molecules are recognized and interact within biological systems. The incorporation of a PEG5 chain in the β-Glucuronide-dPBD-PEG5-NH2 construct, while short, is a deliberate engineering choice to modulate its molecular recognition profile.

A primary function of PEGylation is to create steric hindrance. nih.gov The PEG chain, due to its flexibility and hydrophilicity, forms a dynamic, water-solvated cloud on the surface of the molecule. researchgate.net This "steric shield" can physically mask parts of the molecule, inhibiting or modulating recognition by larger biological entities such as proteins, enzymes, and cell surface receptors. nih.govnih.gov

In the context of systemic circulation, this steric shielding effect is critical for evading the immune system. When nanoparticles or complex molecules are introduced into the bloodstream, they are often coated by plasma proteins called opsonins, a process known as opsonization. nih.govnih.gov This protein corona marks the molecule for rapid clearance from circulation by the mononuclear phagocyte system (MPS). nih.govnih.gov PEGylation is a premier strategy to reduce opsonization and subsequent recognition by scavenger receptors on macrophages. nih.govmdpi.com By preventing protein adsorption, the PEG chain helps to prolong the circulation half-life of the drug conjugate, allowing more time for it to reach the target tumor site. cd-bioparticles.nettandfonline.com

The degree to which PEGylation affects molecular recognition is highly dependent on the PEG chain's length, density, and conformation. nih.govacs.org Research has shown that longer PEG chains generally provide a greater steric barrier and are more effective at preventing protein adsorption. researchgate.netmdpi.com For instance, studies on nanoparticles have identified an optimal PEG molecular weight range, often between 2 kDa and 5 kDa, for minimizing protein binding. mdpi.com The choice of a very short PEG5 chain represents a fine-tuning of these properties. It contributes to the local hydrophilicity and provides some steric shielding without creating an overly large or flexible linker that might impede the specific enzymatic action of β-glucuronidase on the adjacent glucuronide moiety or hinder interactions with the target cell.

However, the impact of PEGylation on molecular recognition presents a design paradox. While it is beneficial for reducing non-specific interactions, excessive PEGylation can also inhibit desired interactions, such as the binding of an ADC to its target antigen on a cancer cell. nih.gov Therefore, the length and density of the PEG linker must be carefully optimized to balance the need for immune evasion with the preservation of target recognition and biological activity.

PEGylation in Modulating Biological Interface Interactions

The interaction of a therapeutic molecule with biological interfaces—such as plasma proteins, cell membranes, and the extracellular matrix—is a critical determinant of its ultimate fate and efficacy. PEGylation is a powerful tool for modulating these interactions, primarily by altering the physicochemical properties at the molecule's surface.

PEGylation directly influences cellular uptake mechanisms. By minimizing the adsorption of opsonins, PEG chains reduce the likelihood of uptake by phagocytic cells of the reticuloendothelial system (RES), such as those in the liver and spleen. nih.govnih.gov This altered biodistribution leads to a longer circulation time and increased potential for the molecule to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. molecularcloud.org

The conformation of the PEG chains at an interface also plays a significant role. Depending on the chain length and the density at which the chains are grafted to a surface, they can exist in either a "mushroom" conformation (at low density) or a more extended "brush" conformation (at high density). nih.govacs.org These conformations have different abilities to repel proteins and mediate interactions with cell surfaces. For example, a brush conformation can lead to a shorter phagocytic uptake compared to a mushroom conformation by altering the types of proteins that adsorb to the surface. nih.gov

The flexibility of PEG chains enhances their ability to create a dynamic shield. researchgate.net This flexibility, which generally increases with chain length, allows the PEG layer to effectively obstruct the adsorption of proteins onto the surface of the particle or molecule it is attached to. researchgate.net In the β-Glucuronide-dPBD-PEG5-NH2 construct, the PEG5 spacer contributes to this dynamic shielding, working in concert with the glucuronide group to create a hydrophilic and sterically hindered surface that minimizes undesirable biological interface interactions.

Effect of PEGylationMechanismResearch Finding/Implication
Reduced Protein AdsorptionSteric hindrance from the hydrophilic PEG chain forms a barrier against protein binding. nih.govmdpi.comMinimizes opsonization, leading to evasion of the mononuclear phagocyte system and prolonged circulation half-life. cd-bioparticles.netnih.gov
Increased Hydrophilicity/SolubilityThe polar ether groups in the PEG backbone interact favorably with water. tandfonline.combohrium.comPrevents aggregation of conjugates with hydrophobic payloads like PBDs, improving stability and formulation. nih.govcreativebiolabs.net
Altered Cellular UptakeSteric shielding can reduce non-specific endocytosis and phagocytosis. nih.govnih.govDecreases clearance by the RES. Can also inhibit desired uptake if PEG chain length/density is not optimized. nih.gov
Modulated BiodistributionLonger circulation time allows for greater accumulation in tissues with leaky vasculature. molecularcloud.orgEnhances passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. molecularcloud.org

Mechanistic Investigations of |a Glucuronide Dpbd Peg5 Nh2 Tfa

Enzymatic Activation Studies in In Vitro Systems

The initial and critical step in the activation of A-Glucuronide-dPBD-PEG5-NH2 (TFA) is the enzymatic cleavage of its β-glucuronide moiety. This process is designed to be highly specific, relying on an enzyme that is overexpressed in certain pathological environments, such as the tumor microenvironment.

β-Glucuronidase Specificity and Reaction Kinetics Research

The activation of this prodrug is specifically catalyzed by the enzyme β-glucuronidase. adcreview.comucl.ac.uk This enzyme targets the β-glucuronide linkage, hydrolyzing it to release the PBD dimer payload. Research has demonstrated that β-glucuronidase exhibits a high degree of specificity for such glucuronide-based prodrugs. ucl.ac.ukresearchgate.net This specificity is crucial as it prevents the premature activation of the cytotoxic payload in healthy tissues where β-glucuronidase levels are typically low.

The kinetics of this enzymatic reaction are a key area of investigation. While specific kinetic parameters such as the Michaelis constant (KM) and catalytic rate (kcat) for A-Glucuronide-dPBD-PEG5-NH2 (TFA) are not publicly available, general studies on β-glucuronidase activity with similar glucuronide prodrugs provide valuable insights. The efficiency of the enzymatic cleavage is influenced by the structure of the aglycone (the drug-linker part) and the nature of the glucuronide linkage itself.

ParameterDescriptionGeneral Findings for Glucuronide Prodrugs
Specificity The ability of β-glucuronidase to selectively cleave the β-glucuronide bond.High specificity is observed, which is fundamental to the targeted release of the cytotoxic agent. ucl.ac.ukresearchgate.net
Reaction Rate The speed at which the enzymatic cleavage occurs.The rate can be influenced by the chemical structure of the prodrug, including the aglycone.
KM (Michaelis Constant) The substrate concentration at which the reaction rate is half of its maximum.Lower KM values indicate a higher affinity of the enzyme for the substrate.
kcat (Catalytic Rate) The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.Higher kcat values signify more efficient catalysis.

Influence of Microenvironmental Factors on Enzyme Activity

The activity of β-glucuronidase is not static and can be significantly influenced by the conditions of the local microenvironment. ucl.ac.uk One of the most critical factors is pH. β-glucuronidase typically exhibits optimal activity in acidic environments, which is characteristic of the tumor microenvironment and intracellular lysosomes. This pH-dependent activity further enhances the selective release of the PBD dimer at the target site.

Other factors that can modulate β-glucuronidase activity include the presence of endogenous inhibitors or activators within the cellular milieu. The composition of the extracellular matrix and the presence of other cellular components can also play a role in the accessibility of the prodrug to the enzyme.

Microenvironmental FactorInfluence on β-Glucuronidase ActivityRelevance to Prodrug Activation
pH Optimal activity in acidic conditions (typically pH 4.5-5.5).The acidic tumor microenvironment and lysosomal compartments favor enzymatic cleavage and drug release.
Endogenous Inhibitors Presence of natural inhibitors can reduce enzyme activity.May impact the efficiency of prodrug activation in certain tissues or cell types.
Enzyme Concentration Higher enzyme levels lead to a faster rate of activation.Elevated β-glucuronidase in tumor tissues is a key driver of targeted therapy. researchgate.net

Cellular Uptake Pathways and Intracellular Trafficking Research

Once the prodrug is administered, its journey into the target cell is a multifaceted process involving both specific and non-specific mechanisms. The PEG5 linker in A-Glucuronide-dPBD-PEG5-NH2 (TFA) can influence its solubility and pharmacokinetic properties, potentially affecting its interaction with the cell membrane.

Receptor-Mediated Internalization Mechanisms

When conjugated to a targeting moiety such as an antibody to form an antibody-drug conjugate (ADC), the primary route of cellular entry for the entire complex is receptor-mediated endocytosis. The antibody component of the ADC binds to a specific antigen on the surface of the target cell, triggering the internalization of the ADC-antigen complex. This process is highly specific and is a cornerstone of targeted cancer therapy. The internalized complex is then trafficked through the endo-lysosomal pathway, where the acidic environment and the presence of enzymes like β-glucuronidase facilitate the release of the PBD dimer.

Non-Specific Cellular Entry Modes

In its unconjugated form, or for any prodrug that is released from an ADC in the extracellular space, non-specific cellular entry modes may become relevant. These can include passive diffusion across the cell membrane, although the hydrophilic nature of the glucuronide and PEG components might limit this process. Other non-specific uptake mechanisms, such as macropinocytosis, could also contribute to the cellular internalization of the compound. The physicochemical properties of the molecule, including its size, charge, and lipophilicity, will ultimately dictate the predominant non-specific entry pathway.

Molecular Mechanism of PBD Dimer Action in Cellular Models

Following its release from the glucuronide and PEG linker, the highly potent PBD dimer is free to exert its cytotoxic effects. The molecular mechanism of PBD dimers is well-characterized and involves the covalent modification of cellular DNA. nih.gov

PBD dimers are DNA minor groove binding agents. adcreview.comnih.govnih.gov They selectively recognize and bind to specific sequences of DNA, with a preference for purine-G-purine sequences. adcreview.com The two reactive imine moieties of the PBD dimer then form covalent bonds with the N2 position of guanine (B1146940) bases on opposite strands of the DNA. adcreview.comnih.gov This results in the formation of highly cytotoxic interstrand cross-links. nih.govnih.gov

These DNA cross-links are particularly insidious because they cause minimal distortion to the DNA helix. adcreview.com This structural subtlety allows the PBD-DNA adducts to evade detection by the cell's natural DNA repair mechanisms, leading to their persistence. adcreview.com The presence of these un-repaired cross-links physically blocks the processes of DNA replication and transcription. adcreview.com

The inability to replicate DNA or transcribe essential genes leads to a stall in the cell cycle, often at the G2/M checkpoint. adcreview.com Ultimately, the persistent DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov

Step in PBD Dimer ActionDescriptionConsequence for the Cell
DNA Minor Groove Binding The PBD dimer non-covalently binds to the minor groove of the DNA double helix.Positions the molecule for covalent interaction.
Sequence-Specific Recognition Shows a preference for binding to specific DNA sequences, often rich in guanine. adcreview.comEnhances the efficiency of DNA alkylation at specific sites.
Covalent Alkylation Forms covalent bonds with guanine bases on opposite DNA strands. adcreview.comnih.govCreates a stable interstrand cross-link. nih.govnih.gov
Minimal DNA Distortion The resulting DNA adduct causes very little change to the overall structure of the DNA helix. adcreview.comEvades cellular DNA repair mechanisms. adcreview.com
Inhibition of DNA Processes The cross-link physically obstructs the movement of DNA and RNA polymerases. adcreview.comBlocks DNA replication and transcription. adcreview.com
Cell Cycle Arrest The cell detects the DNA damage and halts progression through the cell cycle. adcreview.comPrevents cell division.
Induction of Apoptosis The accumulation of irreparable DNA damage triggers programmed cell death. nih.govLeads to the elimination of the cancer cell.

DNA Adduct Formation and Interstrand Cross-Linking Research

The cytotoxic activity of the released dPBD payload from β-Glucuronide-dPBD-PEG5-NH2 (TFA) stems from its function as a highly efficient DNA alkylating agent. adcreview.com PBD dimers are designed to bind within the minor groove of DNA with high affinity and sequence selectivity. adcreview.commdpi.com This class of molecules exerts its biological activity by forming a covalent bond between the electrophilic C11 position of the PBD structure and the nucleophilic C2-amino group of a guanine base. nih.govnih.gov

The dimeric structure, which links two PBD monomers, allows the molecule to span approximately six DNA base pairs and covalently bind to guanine residues on opposite strands of the DNA helix. adcreview.comnih.gov This action results in the formation of highly cytotoxic DNA interstrand cross-links (ICLs). adcreview.comucl.ac.uk These ICLs are particularly effective at inducing cell death because they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. adctherapeutics.compatsnap.com

A key feature of PBD dimer-induced ICLs is that they produce minimal distortion of the DNA helix. adcreview.comadctherapeutics.com This lack of significant structural alteration is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their persistence and high potency. adcreview.comadctherapeutics.com In addition to interstrand cross-links, PBD dimers can also form intrastrand cross-links and mono-alkylated adducts, depending on the specific DNA sequence. mdpi.comnih.gov Research has identified a preference for PBD dimers to cross-link guanines within specific sequences, such as 5'-PuGATCPy-3' (where Pu is a purine (B94841) and Py is a pyrimidine) or 5'-AGATCT-3'. adcreview.comnih.govnih.govaacrjournals.org Studies using linear plasmid DNA have confirmed the ability of PBD dimers to efficiently form ICLs, which prevent the complete denaturation of the DNA into single strands. nih.gov

FindingDescriptionSignificanceReferences
Binding SiteBinds to the minor groove of DNA.Allows for high-affinity, sequence-selective interaction without major helix distortion. adcreview.commdpi.comadctherapeutics.com
Covalent Adduct FormationForms a covalent bond with the C2-amino group of guanine residues.Creates a stable, irreversible modification of the DNA. nih.govnih.gov
Interstrand Cross-Linking (ICL)The dimeric structure links guanines on opposite DNA strands.Physically prevents DNA strand separation, blocking replication and transcription, leading to high cytotoxicity. adcreview.comucl.ac.ukaacrjournals.org
Sequence SelectivityShows preference for specific DNA sequences, such as 5'-PuGATCPy-3'.The basis for targeted alkylation within the genome. adcreview.comnih.govaacrjournals.org
Minimal DNA DistortionThe resulting DNA adducts cause very little change to the overall DNA helical structure.Allows the lesions to evade cellular DNA repair mechanisms, enhancing their persistence and potency. adcreview.comadctherapeutics.com

Exploration of Downstream Molecular Pathways

The formation of irreparable DNA interstrand cross-links by the dPBD payload triggers a cascade of downstream cellular events, ultimately culminating in cell death. patsnap.com The presence of these adducts stalls DNA replication forks and transcription machinery, which is recognized by the cell's DNA Damage Response (DDR) system. mdpi.com This activation leads to the arrest of the cell cycle, providing time for the cell to attempt repair. researchgate.net

However, due to the persistent and difficult-to-repair nature of PBD-induced ICLs, the cell cycle arrest often becomes permanent, leading to the initiation of programmed cell death, or apoptosis. patsnap.comresearchgate.net The potent cytotoxicity of PBD dimers has been observed in both dividing and non-dividing cells, highlighting a mechanism that is not solely dependent on active cell proliferation. researchgate.netadcreview.com

Further research has revealed that the mechanism of action for PBD dimers is not limited to the direct consequences of DNA cross-linking. mdpi.com There is growing evidence that PBDs also exert their pharmacological effects through the inhibition of critical cellular proteins, particularly transcription factors. mdpi.com By binding to the specific DNA sequences that transcription factors recognize (their cognate sequences), PBD dimers can physically block these proteins from accessing their binding sites. This interference can disrupt the expression of genes crucial for cell survival and proliferation. mdpi.com For example, studies have shown that PBDs can modulate various signaling pathways, including those dependent on transcription factors like NF-κB, and affect the expression of genes regulated by STAT3. mdpi.com This multifaceted mechanism, combining DNA cross-linking with transcription factor inhibition, contributes to the exceptional potency of PBD dimer payloads. mdpi.com

Cellular ProcessEffect of PBD DimerMolecular ConsequenceReferences
DNA Replication & TranscriptionInhibitedICLs physically block the progression of polymerases along the DNA template. adctherapeutics.compatsnap.com
Cell CycleArrestedThe DNA Damage Response (DDR) is activated, halting cell cycle progression to allow for repair. researchgate.net
Cell ViabilityApoptosis InducedIrreparable DNA damage leads to programmed cell death. patsnap.comresearchgate.net
Gene ExpressionAlteredPBDs can inhibit transcription factors (e.g., NF-κB, STAT3) by blocking their DNA binding sites, leading to changes in gene regulation. mdpi.com

Advanced Methodologies for Characterization and Analysis in Research

Spectroscopic and Chromatographic Approaches for Prodrug System Analysis

The structural confirmation and purity assessment of the |A-Glucuronide-dPBD-PEG5-NH2 prodrug system rely on a combination of high-resolution spectroscopic and chromatographic methods. Each component—the β-glucuronide trigger, the pyrrolobenzodiazepine (PBD) dimer payload, and the PEG5 linker—presents unique analytical features that must be verified.

High-performance liquid chromatography (HPLC) is a foundational technique for analyzing the purity of the conjugate and for tracking its stability and cleavage over time. adcreview.com Specifically, reverse-phase HPLC (RP-HPLC) is often employed to separate the intact prodrug from potential impurities, precursors, or degradation products. mdpi.com For more detailed structural elucidation, liquid chromatography is coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov Ultra-high-performance liquid chromatography (UPLC) combined with HRMS provides precise mass measurements, allowing for the confirmation of the elemental composition of the intact prodrug. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing the different parts of the molecule. nih.gov Fragmentation patterns can confirm the identity of the PBD dimer, the glucuronide moiety, and the PEG linker. A characteristic neutral loss of the glucuronic acid moiety (C6H8O6, m/z 176.0321) during fragmentation is a key indicator for identifying glucuronide conjugates. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, used to provide detailed information about the chemical structure, including the stereochemistry of the glycosidic bond in the glucuronide moiety, confirming it is in the β-configuration required for enzymatic cleavage. pharmgkb.org Gel permeation chromatography (GPC) may also be used to analyze the size and dispersity of the PEGylated conjugate. mdpi.com

In Vitro Stability Assessment Methodologies

A critical feature of the |A-Glucuronide-dPBD-PEG5-NH2 prodrug is its intended stability in systemic circulation, followed by specific activation within the tumor microenvironment. In vitro stability studies are designed to simulate these conditions and validate the prodrug's behavior. The β-glucuronide linker is designed to be highly stable in plasma but readily cleaved by the β-glucuronidase enzyme, which is abundant in the lysosomal compartments of cells and overexpressed in some tumor tissues. creativebiolabs.netnih.govcreative-biolabs.com

The primary method for assessing stability involves incubating the prodrug in various biological media, such as human or animal plasma and serum, over a set time course (e.g., 0 to 48 hours). mdpi.comresearchgate.netacs.org Samples are taken at different time points, and the amount of remaining intact prodrug is quantified using analytical techniques like LC-MS. acs.orgnih.gov This approach demonstrates the linker's resistance to premature degradation by plasma enzymes. creativebiolabs.netresearchgate.net The stability of the PEG component itself can also be a factor, as PEG can undergo aging, although it is generally stable under physiological conditions. hamptonresearch.com Studies have shown that the stability of PEGylated peptides can differ significantly between animal and human plasma, highlighting the importance of using human-derived matrices for the most relevant data. mdpi.com

To confirm targeted activation, enzymatic assays are performed using purified β-glucuronidase. nih.govelsevierpure.com The prodrug is incubated with the enzyme under physiological pH and temperature, and the rate of cleavage is monitored by measuring the decrease of the prodrug peak and the appearance of the released dPBD payload via HPLC or LC-MS. rsc.orgnih.gov These assays confirm that the linker is a substrate for the target enzyme and can provide kinetic data on the rate of drug release. rsc.org

Computational and In Silico Modeling Techniques

In silico methods are integral to modern prodrug design, providing predictive insights that can guide and streamline experimental work. iucc.ac.ilnih.gov These computational approaches allow for the investigation of molecular interactions, the prediction of biological activity, and the modeling of targeted activation, all of which are essential for optimizing the performance of prodrugs like |A-Glucuronide-dPBD-PEG5-NH2. mdpi.comresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a substrate and its enzyme at an atomic level. mdpi.comscielo.org.mx For |A-Glucuronide-dPBD-PEG5-NH2, these techniques are used to model the binding of the glucuronide portion of the prodrug into the active site of the β-glucuronidase enzyme. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of the prodrug within the enzyme's catalytic pocket. iucc.ac.ilscielo.org.mx This helps to confirm that the glucuronide moiety can fit properly and form key interactions (e.g., hydrogen bonds) with amino acid residues in the active site, which is a prerequisite for efficient enzymatic cleavage. nih.gov

Following docking, MD simulations can be performed to model the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations provide a more realistic representation of the biological system, showing how the protein and ligand move and adapt to each other. nih.govmdpi.com MD can help elucidate the mechanism of hydrolysis, predict the stability of the binding pose, and understand how modifications to the linker or payload might affect enzyme recognition and processing. iucc.ac.ilresearchgate.net

Simulation TechniqueObjectiveKey StepsPredicted Insights for Prodrug System
Molecular Docking Predict binding mode and affinity of the glucuronide moiety. scielo.org.mx1. Prepare 3D structures of enzyme (β-glucuronidase) and ligand (prodrug).2. Define the binding site.3. Run docking algorithm to generate binding poses.4. Score and rank poses. nih.gov- Favorable binding energy.- Identification of key hydrogen bonds and hydrophobic interactions with active site residues.
Molecular Dynamics (MD) Analyze the stability and dynamics of the enzyme-prodrug complex. nih.gov1. Select a high-ranking docked pose.2. Place the complex in a simulated water box with ions.3. Run simulation for a set time (nanoseconds).4. Analyze trajectory for stability (RMSD) and interactions.- Stable binding of the glucuronide within the active site over time.- Elucidation of the conformational changes required for catalysis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.comyoutube.com In the context of prodrug design, a QSAR study could be used to optimize the structure of the |A-Glucuronide-dPBD-PEG5-NH2 system for improved performance. nih.gov The fundamental principle is that similar molecules are expected to have similar activities. youtube.com

To build a QSAR model, a dataset of related prodrugs with varying structural features (e.g., different linker lengths, substitutions on the PBD payload) and their corresponding measured biological activities (e.g., rate of enzymatic cleavage, cytotoxicity) is required. scirp.org Molecular descriptors, which are numerical representations of physicochemical properties or structural features, are calculated for each compound. nih.gov Statistical methods are then used to build an equation that relates these descriptors to the activity. youtube.comnih.gov

Once validated, the QSAR model can predict the activity of new, unsynthesized prodrug designs, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. nih.govresearchgate.net This approach saves significant time and resources compared to synthesizing and testing every possible variant.

Descriptor ClassExamplesRelevance to Prodrug Design
Electronic Partial charges, dipole momentInfluence enzyme-substrate interactions and membrane permeability.
Steric Molecular volume, surface area, shape indicesDetermine the fit of the prodrug within the enzyme's active site. nih.gov
Hydrophobic LogP, water solubilityAffect solubility, aggregation, and interaction with biological membranes.
Topological Connectivity indices, molecular complexityDescribe the size and branching of the molecule, including the PEG linker.
3D Field-Based (CoMFA/CoMSIA) Steric and electrostatic fields around the moleculeProvide a 3D map of structural features that are favorable or unfavorable for activity. nih.govnih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a key approach in this area. nih.gov A computational PK/PD model for |A-Glucuronide-dPBD-PEG5-NH2 would simulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the enzymatic conversion to the active dPBD payload specifically at the tumor site. Such models can incorporate data on tumor vascularity, enzyme concentration in tumor versus healthy tissue, and the cell permeability of the prodrug and the released drug. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of β-Glucuronide Linker: Research into Impact on Activation

The β-glucuronide linker is a critical component in modern prodrug design, particularly for antibody-drug conjugates (ADCs). Its effectiveness stems from the enzymatic cleavage by β-glucuronidase, an enzyme abundant in the lysosomal compartments of cells and also found in the microenvironment of necrotic tumors. researchgate.netcreative-biolabs.com This targeted release mechanism ensures that the highly potent cytotoxic payload remains inactive and stable in systemic circulation, minimizing off-target toxicity. researchgate.netnih.govnih.gov

Research has focused on modifying the β-glucuronide linker to enhance its performance characteristics, such as stability, solubility, and the kinetics of payload release. A key area of investigation has been the introduction of a "cap" at the PBD N10-position, which is the active site for DNA alkylation. In one study, a β-glucuronidase-cleavable glucuronide cap (found in compound SG3600) was compared directly with its corresponding free imine analogue (SG3400). nih.gov The glucuronide-capped version demonstrated superior serum stability and improved conjugation efficiency, allowing for higher drug-to-antibody ratios without inducing aggregation. nih.gov The dependence on β-glucuronidase for activation was confirmed through experiments where the enzyme was either knocked down using CRISPR-Cas9, which reduced activity, or added exogenously, which restored it. nih.gov

FeatureSG3400 (Free Imine)SG3600 (Glucuronide Cap)Reference
Activation MechanismAlways activeRequires β-glucuronidase cleavage nih.gov
Serum StabilityLowerHigher nih.gov
Conjugation EfficiencyStandardImproved nih.gov
Aggregation at High DARProne to aggregationReduced aggregation nih.gov

Further modifications have sought to expand the utility of the β-glucuronide linker to accommodate a wider range of payloads. For instance, to enable the release of phenol-containing cytotoxins, researchers incorporated an N,N'-dimethylethylene diamine (DMED) self-immolative spacer into the linker design. nih.gov This modification allows for a sequence of reactions post-enzymatic cleavage—1,6-elimination, decarboxylation, and cyclization—to efficiently liberate the phenolic drug. nih.gov This demonstrates the modularity of the linker and its capacity for systematic adaptation for different chemical classes of payloads.

Variations in PBD Dimer Structure and Research on Functional Modulations

The cytotoxic core of the prodrug, the pyrrolobenzodiazepine (PBD) dimer, is a powerful DNA cross-linking agent. adcreview.com Its potency is derived from the ability of the two PBD monomer units to bind in the minor groove of DNA and form covalent interstrand or intrastrand cross-links, which are difficult for cellular repair mechanisms to resolve. adcreview.comnih.govucl.ac.uk The structure-activity relationship of the PBD dimer itself has been a subject of intense research to modulate its function.

The linker connecting the two PBD monomers is a crucial determinant of activity. Early research established that joining the two PBD units through their C8/C8' positions via a flexible tether results in significantly greater cytotoxicity compared to linking them at the C7/C7' positions. nih.govnih.gov This is because the C8/C8' linkage provides the optimal geometry for the two reactive imine functionalities (N10=C11) to align with and alkylate guanine (B1146940) bases on opposite DNA strands. nih.gov

More recent innovations have explored entirely new scaffolds based on the PBD framework. One such example is the isoquinolidinobenzodiazepine (IQB) dimer family. Research into IQB dimers revealed a strong dependence on stereochemistry for cytotoxic activity. The (S,S) stereoisomer at the C6a positions was found to be dramatically more potent than other isomers. nih.gov

IQB Dimer IsomerRelative PotencyReference
(S,S)-D211Most Active nih.gov
(S,R)-D231~200-fold less active than (S,S)-D211 nih.gov
(R,R)-D221>50,000-fold less active than (S,S)-D211 nih.gov

The length of the spacer connecting the two monomeric units has also been investigated. In the context of IQB dimers, increasing the spacer from a three-carbon to a five-carbon length did not result in a significant enhancement of activity, suggesting that the three-carbon spacer already provides near-optimal positioning for DNA cross-linking. nih.gov Additionally, modifications to the A-ring of the PBD structure, such as the introduction of electron-donating groups at the C7 and C8 positions, can enhance DNA binding by increasing the electrophilicity of the imine moiety. nih.gov

Tailoring PEG Chain Length and Architecture for Research Objectives

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into drug conjugates to improve their pharmacokinetic properties. nih.gov PEGylation increases the hydrodynamic volume of the molecule, which can reduce renal clearance and prolong its circulation half-life. nih.govnih.gov However, this modification is not without trade-offs, as it can also impact the biological activity of the conjugate.

Research into the effect of PEG chain length on the performance of miniaturized ADCs has shown a clear relationship between size, half-life, and cytotoxicity. In one study, an affibody-drug conjugate was synthesized with no PEG chain, a 4 kDa PEG chain, and a 10 kDa PEG chain. The results showed that as the PEG chain length increased, the circulation half-life was significantly extended. nih.gov Conversely, the in vitro cytotoxicity decreased with longer PEG chains, likely due to steric hindrance affecting the interaction with the target cell or payload release. nih.gov

ConjugatePEG Chain LengthRelative Half-Life ExtensionRelative In Vitro Cytotoxicity ReductionReference
ZHER2-SMCC-MMAE (HM)0 kDa1.0x1.0x nih.gov
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.5x4.5x nih.gov
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.2x22.0x nih.gov

The optimal PEG chain length therefore represents a balance between improved pharmacokinetics and retained potency. The ultimate goal is to maximize drug accumulation at the tumor site. Interestingly, the study found that the conjugate with the longest PEG chain (10 kDa) exhibited the most potent anti-tumor effect in vivo, suggesting that the benefit of a longer half-life outweighed the reduction in intrinsic cytotoxicity for this particular model. nih.gov

To address the issue of reduced activity, novel PEG architectures have been explored. For example, tumor-specific cleavable PEGylation involves inserting an enzyme-cleavable sequence between the PEG chain and the drug conjugate. nih.gov This design allows the conjugate to benefit from the long circulation time conferred by the PEG chain, which is then cleaved off at the tumor site, restoring the full cytotoxic potential of the payload. nih.gov

Exploration of Novel Conjugation Chemistries for PBD Prodrugs

The method used to attach the linker-payload to the targeting moiety (such as an antibody) is a critical aspect of prodrug design. The stability of this connection is paramount; premature release of the drug in circulation can lead to systemic toxicity, while a linkage that is too stable might prevent the drug from being released at the target site. nih.gov

Thiol-maleimide chemistry has been a widely used method for conjugating drugs to cysteine residues on antibodies. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to drug deconjugation. nih.gov To overcome this limitation, research has focused on novel maleimide (B117702) derivatives. One significant advancement is the use of N-phenyl maleimides. Unlike traditional N-alkyl maleimides, the N-phenyl maleimide-thiol adduct undergoes spontaneous hydrolysis under ambient conditions to form a stable, ring-opened structure that is resistant to the retro-Michael reaction. nih.gov

In a direct comparison, PBD-ADCs constructed with N-phenyl maleimide drug-linkers showed significantly less drug loss in serum compared to their N-alkyl maleimide counterparts. nih.gov For non-cleavable PBD drug-linkers, this enhanced stability translated directly to stronger tumor growth inhibition in mouse xenograft models, confirming the therapeutic benefit of a more stable conjugation chemistry. nih.gov

Beyond maleimide chemistry, a range of other conjugation technologies are being explored for PBD prodrugs. These include:

Oxime Ligation: This involves the reaction of an aminooxy- or hydroxylamine-functionalized linker-drug with a carbonyl group (aldehyde or ketone) introduced onto the antibody. google.com

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition offers a highly efficient and bioorthogonal method for conjugation. google.com

Disulfide Bonds: These can be engineered for reversible conjugation, as the disulfide bond can be cleaved in the reducing environment inside a cell. google.com

Bis-sulfone Reagents: These can be used to cross-link reduced interchain disulfide bridges on an antibody, providing a stable linkage. google.com

These emerging chemistries offer a toolkit for creating more stable, homogenous, and effective PBD-based prodrugs and ADCs, each with unique advantages that can be tailored to specific therapeutic applications. acs.org

Research Applications and Conceptual Frameworks

Design Principles for Antibody-Drug Conjugate (ADC) Research Platforms

ADCs represent a revolutionary approach in cancer therapy, combining the targeting precision of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. biochempeg.comelsevierpure.com The design of the linker that connects these two components is critical to the ADC's success. biochempeg.com The β-Glucuronide-dPBD-PEG5-NH2 (TFA) molecule integrates several key design principles for cutting-edge ADC research.

The pyrrolobenzodiazepine (PBD) dimer component of the molecule is a highly potent cytotoxic agent. adcreview.comadctherapeutics.comwikipedia.org PBDs are DNA minor-groove binding agents that cross-link DNA, leading to cell death. adcreview.com Their significant potency makes them ideal payloads for ADCs. adcreview.comnih.gov

The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer (PEG5) is another crucial design element. biochempeg.comcreative-biolabs.com PEG linkers offer several advantages in ADC design, including enhanced water solubility, which can help to prevent aggregation of the ADC, especially when dealing with hydrophobic payloads. creative-biolabs.comcreativebiolabs.net They can also improve the pharmacokinetics of the ADC, potentially leading to a longer circulation time and reduced immunogenicity. creative-biolabs.comadcreview.comnih.gov

The linker connecting the antibody to the cytotoxic payload must be stable in the systemic circulation to prevent premature release of the drug, which could lead to off-target toxicity. nih.govacs.orgscamsniffer.io However, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the potent payload. nih.govacs.org The β-glucuronide linker within the compound is designed to meet these dual requirements.

The method of attaching the linker-payload to the antibody is a critical aspect of ADC design. Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact the therapeutic window. Site-specific conjugation strategies aim to produce homogeneous ADCs with a defined DAR, leading to more consistent and predictable behavior. acs.orgnih.gov

While the β-Glucuronide-dPBD-PEG5-NH2 (TFA) molecule itself does not dictate the conjugation method, its terminal amine group (NH2) allows for its attachment to antibodies through various established and emerging bioconjugation techniques. nih.gov These can include methods that target specific amino acid residues on the antibody, such as engineered cysteines or unnatural amino acids, to achieve a controlled and site-specific attachment. acs.orgnih.gov

Prodrugs in Targeted Delivery Research Methodologies

The concept of a prodrug, an inactive precursor that is converted into an active drug within the body, is a cornerstone of modern drug delivery research. nih.govslideshare.netacs.org Prodrug strategies aim to improve the therapeutic index of a drug by enhancing its delivery to the target site and minimizing off-target effects. nih.govnih.gov

Passive targeting takes advantage of the unique pathophysiology of solid tumors, particularly the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.netinsidetx.com The leaky vasculature and poor lymphatic drainage of tumors allow for the accumulation of nanoparticles and large molecules. nih.govinsidetx.com While the β-Glucuronide-dPBD-PEG5-NH2 (TFA) compound is a small molecule, its incorporation into larger delivery systems, such as nanoparticles, could leverage the EPR effect for passive tumor targeting. nih.govnih.govresearchgate.net

Active targeting involves the use of a targeting moiety, such as a ligand or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells. cd-bioparticles.netmdpi.comcd-bioparticles.netresearchgate.netnih.gov This approach enhances the selectivity of drug delivery and can facilitate the internalization of the therapeutic agent. cd-bioparticles.netresearchgate.net

The β-Glucuronide-dPBD-PEG5-NH2 (TFA) compound is ideally suited for active targeting strategies, most notably in the context of ADCs, where the antibody serves as the targeting ligand. cd-bioparticles.netmdpi.com The antibody directs the ADC to tumor cells expressing the corresponding antigen, leading to receptor-mediated endocytosis and subsequent release of the PBD payload. creativebiolabs.net

Advanced Bioconjugation Techniques in Research Compound Development

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in the development of complex research compounds and therapeutics. nih.govnumberanalytics.comrootsanalysis.com The development of ADCs and other targeted drug delivery systems relies heavily on advanced bioconjugation techniques to create stable and well-defined conjugates. numberanalytics.comresearchgate.netcellmosaic.compharmaceutical-technology.com

The terminal amine group of β-Glucuronide-dPBD-PEG5-NH2 (TFA) provides a reactive handle for a variety of bioconjugation reactions. nih.gov These reactions can be used to attach the molecule to antibodies, nanoparticles, or other targeting moieties. The choice of bioconjugation chemistry is critical to ensure the stability of the resulting conjugate and to preserve the function of both the targeting agent and the payload. nih.gov

Future Research Directions and Unaddressed Challenges in Prodrug Chemistry

Development of Multifunctional Prodrug Systems for Complex Biological Research

The development of multifunctional prodrug systems is a promising frontier aimed at addressing the complexity of diseases like cancer. These systems are designed to have multiple triggers for activation or to perform several functions simultaneously, leading to more precise and effective therapies.

One innovative approach involves the creation of antibody-drug conjugates (ADCs) with dual-trigger mechanisms. For instance, researchers have developed PBD dimer-based ADCs that incorporate both a β-glucuronidase-cleavable linker and a dipeptide linker. nih.gov This design provides an additional layer of tumor selectivity. The β-glucuronidase is highly active in the tumor microenvironment and lysosomes, while the dipeptide is cleaved by lysosomal proteases. nih.govcreativebiolabs.net This dual-cleavage strategy ensures that the potent PBD payload is released preferentially within the tumor cells, thereby enhancing the therapeutic window. nih.gov A study on a PBD dimer ADC with this dual-linker system, SG3600, demonstrated comparable in vitro and in vivo efficacy to a corresponding ADC with a free imine, but with improved serum stability and conjugation efficiency. nih.gov The dependence on β-glucuronidase for activity was confirmed through CRISPR-Cas9 knockdown studies. nih.gov

Another strategy involves the use of hydrophilic linkers, such as those containing a β-glucuronide moiety, to overcome the aggregation tendency of ADCs, particularly those with hydrophobic payloads. creativebiolabs.netresearchgate.net The hydrophilic nature of the β-glucuronide linker can improve the solubility and stability of the entire ADC construct. creativebiolabs.netissuu.com This approach allows for a higher drug-to-antibody ratio (DAR) without the detrimental effects of aggregation. nih.gov

These multifunctional systems represent a significant step forward in creating more sophisticated and effective targeted cancer therapies.

Overcoming Biological Barriers: Academic Innovations in Delivery Research

A major challenge in drug development is overcoming the various biological barriers that prevent a drug from reaching its target. For prodrugs, these barriers can include poor solubility, instability in the bloodstream, and inefficient transport across cell membranes. Academic research is actively exploring innovative strategies to address these challenges, particularly for polar molecules like glucuronide prodrugs.

The inherent hydrophilicity of the β-glucuronide moiety, while beneficial for reducing aggregation, can pose a challenge for cell membrane permeability. creativebiolabs.net One strategy to overcome this is to design prodrugs that can be actively transported into cells. This can be achieved by targeting transporters that are overexpressed on cancer cells, such as those for amino acids, glucose, or other nutrients. mdpi.com By attaching a ligand for one of these transporters to the prodrug, it may be possible to enhance its uptake into tumor cells.

Another approach is the use of cell-penetrating peptides (CPPs). These are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules and proteins. mdpi.com Conjugating a CPP to a glucuronide prodrug could potentially improve its delivery across the cell membrane.

Furthermore, the design of prodrugs with enhanced stability is crucial. The β-glucuronide linker has been shown to be highly stable in plasma, which is a significant advantage over some other cleavable linkers. issuu.comnih.gov For example, a β-glucuronide-linked MMAF drug-linker demonstrated an extrapolated half-life of 81 days in rat plasma, compared to approximately 6 days for the corresponding valine-citrulline dipeptide-linked MMAF. issuu.com This enhanced stability helps to ensure that the prodrug remains intact until it reaches the tumor microenvironment, thereby minimizing off-target toxicity. nih.gov

Computational Design and Predictive Science for Next-Generation Prodrugs

Computational modeling and predictive science are becoming increasingly important tools in the design and development of next-generation prodrugs. These approaches can help to rationalize the design of new molecules, predict their properties, and optimize their performance before they are synthesized in the laboratory.

For glucuronide-based prodrugs, computational methods can be used to model the interaction between the prodrug and the β-glucuronidase enzyme. This can provide insights into the structural features that are important for efficient cleavage and help in the design of new linkers with improved substrate specificity.

Predictive models can also be used to forecast the pharmacokinetic and pharmacodynamic properties of prodrugs. For instance, pathway activation models can be used to predict the synergistic effects of combination therapies involving prodrugs. elifesciences.org By analyzing gene expression and mutation profiles, these models can provide insights into the underlying biological pathways that mediate drug synergy, which can be a valuable tool for personalizing treatment. elifesciences.org

In the context of PBD-based prodrugs, computational studies can help in understanding the DNA-binding properties of the released payload and in designing new PBD analogues with improved potency and reduced toxicity. While "black-box" machine learning approaches have been used, there is a growing emphasis on developing models that can provide a biological explanation for their predictions, which is crucial for their clinical relevance. elifesciences.org

The integration of these computational and predictive tools into the drug discovery and development process has the potential to accelerate the design of safer and more effective prodrug therapies.

Q & A

Q. What structural characteristics of A-Glucuronide-dPBD-PEG5-NH2 (TFA) are critical for its role as a cleavable ADC linker?

The compound’s β-glucuronide moiety enables enzymatic cleavage by β-glucuronidase in lysosomes, releasing the cytotoxic PBD dimer. The PEG5 spacer enhances solubility and reduces aggregation, while the NH2 group facilitates conjugation to antibodies. Stability studies should employ HPLC and mass spectrometry to verify linker integrity under physiological pH (7.4) and in the presence of serum proteins .

Q. How can researchers validate the enzymatic cleavage efficiency of the β-glucuronide linker in vitro?

Use recombinant β-glucuronidase in buffer systems mimicking lysosomal conditions (pH 4.5, 37°C). Monitor payload release via fluorescence spectroscopy or LC-MS. Include controls with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to confirm specificity. Compare cleavage rates across cell lines with varying β-glucuronidase expression levels .

Q. What assays are recommended to evaluate the apoptosis-inducing activity of A-Glucuronide-dPBD-PEG5-NH2 (TFA) in cancer cells?

  • Annexin V/PI staining : Quantify early/late apoptosis via flow cytometry.
  • Caspase-3/7 activation assays : Use luminescent substrates (e.g., Caspase-Glo®).
  • Cell cycle analysis : Assess G2/M arrest using propidium iodide staining and flow cytometry. Validate with Western blot for phosphorylated histone H3 (mitotic marker) .

Advanced Research Questions

Q. How can the PEG5 spacer length be optimized to balance ADC stability and payload release kinetics?

  • Comparative studies : Synthesize analogs with PEG3, PEG5, and PEG7 spacers.
  • Pharmacokinetic profiling : Measure plasma stability in rodent models using LC-MS.
  • Tumor penetration assays : Use 3D spheroid models to assess linker stability vs. payload diffusion efficiency. Correlate findings with in vivo efficacy in xenografts .

Q. What statistical approaches resolve contradictions in cell cycle arrest data across cancer cell lines?

  • Multivariate analysis : Apply principal component analysis (PCA) to identify variables (e.g., p53 status, β-glucuronidase activity) influencing response.
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify EC50 variability.
  • Meta-analysis : Aggregate data from public repositories (e.g., GDSC) to identify lineage-specific trends .

Q. How should researchers design in vivo studies to evaluate β-glucuronidase heterogeneity’s impact on ADC efficacy?

  • Patient-derived xenografts (PDX) : Select models with quantified β-glucuronidase expression (RNA-seq or IHC).
  • Imaging : Employ fluorescently labeled ADCs to track tumor uptake and payload release via intravital microscopy.
  • Biomarker stratification : Correlate treatment response with β-glucuronidase activity in pre-treatment biopsies .

Methodological and Regulatory Considerations

Q. What analytical methods are required for FDA compliance in ADC linker characterization?

  • Purity : USP/EP-compliant HPLC with charged aerosol detection (CAD) for PEG-related impurities.
  • Stability : Forced degradation studies (heat, light, oxidation) per ICH Q1A guidelines.
  • Bioanalytical validation : LC-MS/MS methods for quantifying intact ADC and free payload in serum .

Q. How can researchers address batch-to-batch variability in A-Glucuronide-dPBD-PEG5-NH2 (TFA) synthesis?

  • Process controls : Monitor reaction intermediates via NMR (e.g., PEG spacer coupling efficiency).
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent) using response surface methodology.
  • QC metrics : Set acceptance criteria for residual solvents (≤500 ppm TFA) and endotoxin levels (<0.1 EU/mg) .

Data Interpretation and Reporting

Q. How should researchers report discrepancies between in vitro and in vivo efficacy data for ADCs using this linker?

  • Compartmental modeling : Simulate ADC pharmacokinetics (e.g., two-compartment model) to predict tumor exposure.
  • Tumor microenvironment (TME) factors : Measure extracellular β-glucuronidase activity and stromal barriers in histology sections.
  • Mechanistic studies : Use KO mice (e.g., β-glucuronidase-deficient) to isolate linker-specific effects .

Q. What are the limitations of using A-Glucuronide-dPBD-PEG5-NH2 (TFA) in solid tumors with heterogeneous enzyme expression?

  • Spatial heterogeneity : Use multiplex IHC to map β-glucuronidase distribution in tumor regions.
  • Resistance mechanisms : Profile long-term treated models for β-glucuronidase downregulation via RNA-seq.
  • Combination strategies : Co-administer β-glucuronidase inducers (e.g., retinoids) to enhance payload release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.